Bromocyclohexane-d11

Descripción

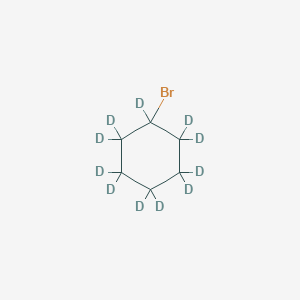

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQQHJNRPDOQV-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583825 | |

| Record name | 1-Bromo(~2~H_11_)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35558-49-7 | |

| Record name | 1-Bromo(~2~H_11_)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bromocyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocyclohexane-d11, a deuterated analog of bromocyclohexane (B57405), serves as a valuable tool in a multitude of scientific disciplines, particularly in mechanistic studies of chemical reactions and as an internal standard for mass spectrometry-based quantitative analysis.[1] Its unique isotopic labeling allows for the elucidation of reaction pathways and the precise quantification of its non-deuterated counterpart in complex matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of Bromocyclohexane-d11, detailed experimental considerations, and visualizations of relevant chemical transformations.

Chemical and Physical Properties

The physical and chemical properties of Bromocyclohexane-d11 are summarized in the table below. The data presented is a compilation from various sources and provides a foundational understanding of the compound's characteristics.

| Property | Value |

| Molecular Formula | C₆D₁₁Br |

| Molecular Weight | 174.12 g/mol [2] |

| CAS Number | 35558-49-7[2] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 166-167 °C (lit.)[2] |

| Density | 1.412 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.492 (lit.)[2] |

| Isotopic Purity | ≥98 atom % D[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[3] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high degree of deuteration (≥98 atom % D), the ¹H NMR spectrum of Bromocyclohexane-d11 would exhibit very weak signals corresponding to the residual protons. The chemical shifts of these protons would be similar to those in bromocyclohexane.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the six carbon atoms of the cyclohexane (B81311) ring. The chemical shifts would be comparable to those of bromocyclohexane, with potential minor isotopic shifts. The signals would likely appear as multiplets due to coupling with deuterium (B1214612). For bromocyclohexane, the carbon attached to bromine (C1) appears around 55-60 ppm, while the other carbons of the ring resonate between 25 and 35 ppm.

-

²H NMR: A deuterium NMR spectrum would show a broad signal corresponding to the deuterons on the cyclohexane ring.

Mass Spectrometry (MS):

The mass spectrum of Bromocyclohexane-d11 is characterized by a molecular ion peak (M⁺) that is 11 mass units higher than that of bromocyclohexane.[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in two molecular ion peaks of similar intensity at m/z 173 and 175 for the deuterated compound.

Common fragmentation patterns for alkyl halides include the loss of the halogen atom and the loss of HBr (or DBr in this case). The fragmentation of the cyclohexane ring would also contribute to the overall spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of Bromocyclohexane-d11 will differ significantly from that of bromocyclohexane in the C-H stretching region. The C-D stretching vibrations appear at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). The C-Br stretching frequency is typically found in the fingerprint region, between 500 and 600 cm⁻¹.

Synthesis

While a specific detailed protocol for the synthesis of Bromocyclohexane-d11 is not widely published, a common and logical route would involve the bromination of its deuterated alcohol precursor, Cyclohexanol-d12.

Experimental Protocol: Synthesis of Bromocyclohexane-d11 from Cyclohexanol-d12 (Proposed)

This protocol is adapted from the synthesis of bromocyclohexane from cyclohexanol.

Materials:

-

Cyclohexanol-d12

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Cyclohexanol-d12.

-

Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.

-

After the addition of HBr, slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

-

After reflux, allow the mixture to cool to room temperature. Two layers will form.

-

Separate the lower aqueous layer from the upper organic layer containing the product.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude Bromocyclohexane-d11 by distillation. Collect the fraction boiling at approximately 166-167 °C.

Logical Workflow for the Synthesis of Bromocyclohexane-d11

Caption: A logical workflow diagram illustrating the key stages in the proposed synthesis of Bromocyclohexane-d11 from Cyclohexanol-d12.

Chemical Reactivity and Mechanistic Studies

Bromocyclohexane-d11 is an excellent substrate for studying the mechanisms of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The presence of deuterium atoms allows for the investigation of kinetic isotope effects (KIEs), providing insights into the rate-determining steps of these reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

The substitution of the bromine atom by a nucleophile can proceed through two different pathways:

-

Sₙ2 Mechanism: A one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves. This is favored by strong, unhindered nucleophiles and polar aprotic solvents.

-

Sₙ1 Mechanism: A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This is favored by weak nucleophiles and polar protic solvents.

Sₙ2 Reaction Pathway

Caption: A diagram illustrating the concerted, one-step Sₙ2 reaction pathway.

Sₙ1 Reaction Pathway

Caption: A diagram illustrating the two-step Sₙ1 reaction pathway involving a carbocation intermediate.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, Bromocyclohexane-d11 can undergo an E2 elimination reaction to form cyclohexene-d10 (B72652). This reaction is stereospecific and requires an anti-periplanar arrangement of a β-deuterium and the bromine atom.

Experimental Protocol: E2 Elimination of Bromocyclohexane-d11 (Adapted)

This protocol is based on the elimination reaction of bromocyclohexane.

Materials:

-

Bromocyclohexane-d11

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Add Bromocyclohexane-d11 to the solution dropwise with stirring.

-

Heat the reaction mixture to reflux for the time specified in the relevant literature (typically 1-3 hours).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Carefully remove the solvent by rotary evaporation to obtain the crude cyclohexene-d10 product.

-

The product can be further purified by distillation if necessary.

E2 Reaction Pathway

Caption: A diagram illustrating the concerted, one-step E2 elimination pathway.

Applications

The primary applications of Bromocyclohexane-d11 stem from its isotopic labeling:

-

Internal Standard: Due to its chemical similarity to bromocyclohexane and its distinct mass, it is an ideal internal standard for quantitative analysis by GC-MS or LC-MS.[1] It helps to correct for variations in sample preparation and instrument response.

-

Mechanistic Studies: The deuterium labels serve as probes to elucidate reaction mechanisms. The kinetic isotope effect, observed when a C-D bond is broken in the rate-determining step, provides valuable information about the transition state of a reaction.

-

Tracer Studies: In metabolic studies, the deuterium atoms can be used to trace the fate of the cyclohexane ring in biological systems.

Safety and Handling

Bromocyclohexane-d11 should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and may cause skin and eye irritation.[4] It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

Bromocyclohexane-d11 is a specialized chemical with significant utility in research and development. Its well-defined physical properties and the predictable nature of its chemical reactivity, coupled with the unique insights provided by its isotopic labeling, make it an indispensable tool for chemists and drug development professionals. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this compound in their studies.

References

Physical characteristics of Bromocyclohexane-d11

An In-Depth Technical Guide on the Physical Characteristics of Bromocyclohexane-d11

Introduction

Bromocyclohexane-d11 is the deuterated analogue of bromocyclohexane, in which eleven hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] This isotopic substitution makes it a valuable tool in various scientific fields, particularly in pharmaceutical and metabolic research, where it is often used as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2] The presence of deuterium atoms can influence the physicochemical properties of the molecule due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This guide provides a detailed overview of the core physical characteristics of Bromocyclohexane-d11, experimental methodologies for their determination, and logical workflows for its characterization.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for Bromocyclohexane-d11. For comparative purposes, data for the non-deuterated (protiated) analogue, Bromocyclohexane, is also included where available.

| Property | Bromocyclohexane-d11 | Bromocyclohexane (Non-deuterated) |

| Molecular Formula | C₆D₁₁Br[4] | C₆H₁₁Br[5][6][7] |

| Molecular Weight | 174.12 g/mol [1][4][8] | 163.06 g/mol [5][7] |

| CAS Number | 35558-49-7[1][8][9][10] | 108-85-0[5][6] |

| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid[5] |

| Density | 1.412 g/mL at 25 °C[8][10][11] | 1.324 g/mL at 25 °C[5][12][13][14] |

| Boiling Point | 166-167 °C[8][9][10][11] | 166-167 °C[5][6][12][13][14][15] |

| Melting Point | Not explicitly available | -57 °C[5][15] |

| Flash Point | 63.00 °C (145.4 °F) - closed cup | 62 °C (143.6 °F)[5] |

| Refractive Index | n20/D 1.492[8][9][10][11] | n20/D 1.494-1.496[5][12][14] |

| Isotopic Purity | ≥98 atom % D[4][8][11] | Not Applicable |

Experimental Protocols

The determination of the physical characteristics of Bromocyclohexane-d11 involves standard analytical techniques. The following are generalized protocols for key measurements.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Objective: To quantify the percentage of deuterium incorporation in the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Bromocyclohexane-d11 in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Separation: Inject the sample into the GC. The compound will travel through the column and be separated from any impurities.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the molecular ion. By comparing the intensity of the peak for the fully deuterated molecule (M+11) with the intensities of peaks for partially deuterated or non-deuterated molecules, the isotopic purity can be accurately calculated.[1][2]

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Methodology:

-

Apparatus: A standard distillation apparatus is used, consisting of a boiling flask, a condenser, a thermometer, and a collection flask.

-

Procedure: Place a sample of Bromocyclohexane-d11 into the boiling flask. Heat the flask gradually.

-

Measurement: The boiling point is recorded as the temperature at which the liquid is actively boiling and the temperature of the vapor is constant. This temperature should be corrected for atmospheric pressure if it deviates significantly from standard pressure.

Determination of Density

Objective: To measure the mass per unit volume of the substance.

Methodology:

-

Apparatus: A pycnometer or a digital density meter is used for accurate measurements.

-

Procedure (Pycnometer): a. Weigh the clean, dry pycnometer. b. Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and bring it to a constant temperature (e.g., 25 °C) in a water bath. c. Weigh the filled pycnometer. d. Repeat the process with a reference substance of known density (e.g., deionized water).

-

Calculation: The density of the sample is calculated using the weights and the known density of the reference substance.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology:

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure: a. Calibrate the instrument using a standard of known refractive index. b. Place a few drops of the Bromocyclohexane-d11 sample onto the prism of the refractometer. c. Close the prism and allow the sample to reach the measurement temperature (typically 20 °C).

-

Measurement: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

Mandatory Visualization

Caption: Logical relationship between molecular components and physical properties.

Caption: Experimental workflow for the characterization of Bromocyclohexane-d11.

References

- 1. Bromocyclohexane-d11 | Deuterated Reagent | MedChem & Metabolism [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromocyclohexane-d11 | CDN-D-1188-0.5G | LGC Standards [lgcstandards.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. Cyclohexyl bromide | C6H11Br | CID 7960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bromocyclohexane-d11 D = 98atom , = 98 CP 35558-49-7 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. BROMOCYCLOHEXANE-D11 CAS#: 35558-49-7 [m.chemicalbook.com]

- 11. Bromocyclohexane-d11 D = 98atom , = 98 CP 35558-49-7 [sigmaaldrich.com]

- 12. Bromocyclohexane 0.98 Cyclohexyl bromide [sigmaaldrich.com]

- 13. Bromocyclohexane | 108-85-0 [chemicalbook.com]

- 14. chemwhat.com [chemwhat.com]

- 15. Bromocyclohexane - Wikipedia [en.wikipedia.org]

Bromocyclohexane-d11 (CAS RN: 35558-49-7): A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bromocyclohexane-d11, a deuterated analog of bromocyclohexane (B57405). It is an indispensable tool in pharmaceutical and metabolic research, primarily serving as a critical internal standard for quantitative mass spectrometry and as a building block in the synthesis of other labeled compounds.[1] This document details its physicochemical properties, synthesis, and key applications, complete with experimental protocols and workflow diagrams to support advanced research and development.

Core Physicochemical and Isotopic Data

Bromocyclohexane-d11 is distinguished by the substitution of eleven hydrogen atoms with deuterium (B1214612), providing a significant mass shift for isotopic dilution analysis.[2][3] Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 35558-49-7 | [2][3] |

| Molecular Formula | C₆D₁₁Br | [2] |

| Molecular Weight | 174.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.412 g/mL at 25 °C | [2][3] |

| Boiling Point | 166-167 °C | [2][3] |

| Refractive Index (n20/D) | 1.492 | [2][3] |

| Flash Point | 63.00 °C (145.4 °F) - closed cup | [2][3] |

| Isotopic Purity | ≥98 atom % D | [2][3] |

| Chemical Purity | ≥98% (CP) | [2][3] |

| Mass Shift (M+) | +11 | [2][3] |

| InChI Key | AQNQQHJNRPDOQV-KAFHOZLVSA-N | [1][2][3] |

Synthesis of Bromocyclohexane-d11

The most common laboratory synthesis of Bromocyclohexane-d11 involves the bromination of a perdeuterated cyclohexanol (B46403) precursor (Cyclohexanol-d12), which is commercially available. The following protocol is a representative procedure adapted from established methods for the synthesis of non-deuterated bromocyclohexane.[2]

Experimental Protocol: Synthesis from Cyclohexanol-d12

Objective: To synthesize Bromocyclohexane-d11 via nucleophilic substitution of the hydroxyl group in Cyclohexanol-d12 using hydrobromic acid.

Materials:

-

Cyclohexanol-d12 (1 mol equivalent)

-

Hydrobromic acid (48% aqueous solution, 2.5 mol equivalents)

-

Concentrated sulfuric acid (0.5 mol equivalents)

-

Anhydrous calcium chloride

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Cyclohexanol-d12 and 48% hydrobromic acid.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

Reflux: Once the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction mixture will separate into two layers.

-

Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize excess acid)

-

Brine

-

-

Drying: Dry the crude Bromocyclohexane-d11 over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the product by distillation. Collect the fraction boiling at 166-167 °C.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Hydrobromic and sulfuric acids are highly corrosive.

Application in Quantitative Analysis: Internal Standard

The primary application of Bromocyclohexane-d11 is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its key advantages include:

-

Similar Physicochemical Properties: It co-elutes chromatographically with the non-deuterated analyte.

-

Correction for Matrix Effects: It compensates for variations in sample extraction, recovery, and ionization efficiency.[5]

-

High Accuracy and Precision: The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis.[5]

Experimental Protocol: Quantification of a Cyclohexyl-Containing Drug in Plasma by LC-MS/MS

Objective: To quantify a hypothetical drug, "Cycloprex," in human plasma using Bromocyclohexane-d11 as a surrogate internal standard for a deuterated version of the drug. This protocol demonstrates the general workflow.

Materials:

-

Human plasma samples

-

Cycloprex analytical standard

-

Bromocyclohexane-d11 (as IS)

-

Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid

-

Water (LC-MS grade) with 0.1% formic acid

-

Methanol (for stock solutions)

Procedure:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Cycloprex and Bromocyclohexane-d11 in methanol.

-

Working Solutions:

-

Prepare a series of Cycloprex working solutions by serial dilution for the calibration curve.

-

Prepare a working solution of Bromocyclohexane-d11 at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the Bromocyclohexane-d11 working solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard reverse-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for both Cycloprex and Bromocyclohexane-d11.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio (Cycloprex/Bromocyclohexane-d11) against the concentration of Cycloprex. Determine the concentration of Cycloprex in unknown samples from this curve.

Application in Mechanistic Studies: Kinetic Isotope Effect

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This is known as the Kinetic Isotope Effect (KIE), and it is a powerful tool for elucidating reaction mechanisms. The C-D bond is stronger than the C-H bond, so reactions involving C-H bond cleavage are slower for the deuterated compound.

For nucleophilic substitution reactions of Bromocyclohexane, the use of Bromocyclohexane-d11 can help distinguish between SN1 and SN2 pathways.

-

SN1 Reaction: The rate-determining step is the formation of a carbocation, which does not involve C-H bond cleavage. Therefore, a negligible KIE is expected.

-

E2 Reaction (competing with SN2): The rate-determining step involves the abstraction of a proton (or deuteron) from the beta-carbon. A significant primary KIE would be observed.

Experimental Protocol: Investigating KIE in an Elimination Reaction

Objective: To determine the KIE for the E2 elimination of HBr/DBr from Bromocyclohexane and Bromocyclohexane-d11 to assess the nature of the transition state.

Materials:

-

Bromocyclohexane

-

Bromocyclohexane-d11

-

Potassium tert-butoxide (a strong, bulky base)

-

tert-Butanol (solvent)

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Parallel Reactions: Set up two parallel reactions under identical conditions (concentration, temperature).

-

Reaction A: Bromocyclohexane with potassium tert-butoxide in tert-butanol.

-

Reaction B: Bromocyclohexane-d11 with potassium tert-butoxide in tert-butanol.

-

-

Reaction Monitoring: At various time points, take aliquots from each reaction, quench them (e.g., with dilute acid), and extract the organic components.

-

Analysis: Analyze the quenched aliquots by GC to determine the concentration of the starting material remaining over time.

-

Rate Constant Calculation: Plot ln[substrate] versus time for both reactions. The slope of the line will be the negative of the rate constant, k. This will yield kH for Reaction A and kD for Reaction B.

-

KIE Calculation: Calculate the KIE as the ratio kH / kD. A value significantly greater than 1 indicates a primary KIE and suggests that C-H(D) bond cleavage is part of the rate-determining step.

Safety and Handling

Bromocyclohexane-d11 is a combustible liquid and should be handled with care.[2][3] It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[6] It is also classified as toxic to aquatic life with long-lasting effects.[2][3]

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Keep away from sources of ignition.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][6]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

This technical guide provides a foundation for the use of Bromocyclohexane-d11 in advanced research. The detailed protocols and data are intended to facilitate its application in quantitative analysis and mechanistic studies, ultimately supporting the development of new pharmaceuticals and a deeper understanding of chemical processes.

References

- 1. nbinno.com [nbinno.com]

- 2. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]

- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]

Synthesis and preparation of Bromocyclohexane-d11

An In-depth Technical Guide to the Synthesis and Preparation of Bromocyclohexane-d11

Introduction

Bromocyclohexane-d11 is the deuterium-labeled analogue of bromocyclohexane (B57405), where eleven hydrogen atoms are substituted with their stable isotope, deuterium. This high level of isotopic enrichment makes it an invaluable tool in pharmaceutical and metabolic research.[1] Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS). By using Bromocyclohexane-d11, researchers can achieve highly accurate and precise quantification of the non-deuterated form in complex biological samples, correcting for analyte loss during sample preparation and ionization variability.[1] It is also instrumental in absorption, distribution, metabolism, and excretion (ADME) studies and serves as a deuterated building block in organic synthesis.[1]

Synthetic Pathways

The most direct and common pathway for synthesizing Bromocyclohexane-d11 involves the nucleophilic substitution of the hydroxyl group in a fully deuterated cyclohexanol (B46403) precursor, Cyclohexanol-d12.[1] The bromination is typically achieved using a strong brominating agent such as hydrobromic acid.

The precursor, Cyclohexanol-d12, can be prepared through two main routes:

-

Exhaustive deuteration of cyclohexanone.

-

Reduction of a perdeuterated benzene (B151609) derivative. [1]

This guide will focus on the conversion of commercially available Cyclohexanol-d12 to Bromocyclohexane-d11.

Caption: General synthetic scheme for Bromocyclohexane-d11.

Data Presentation

Quantitative data for the final product and its key precursor are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Cyclohexanol-d12 | 66522-78-9 | C₆D₁₂O | 112.23 | Colorless Oil/Solid |

| Bromocyclohexane-d11 | 35558-49-7 | C₆D₁₁Br | 174.12 | Colorless Liquid |

Table 2: Quantitative Specifications and Reaction Conditions

| Parameter | Cyclohexanol-d12 | Bromocyclohexane-d11 |

| Physical Properties | ||

| Melting Point (°C) | 20 - 22[2][3] | - |

| Boiling Point (°C) | 160 - 161[2][3] | 166 - 167[4] |

| Density (g/mL at 25°C) | 1.059 | 1.412[4] |

| Refractive Index (n20/D) | 1.4608 | 1.492[4] |

| Quality Specifications | ||

| Isotopic Purity | Typically ≥98 atom % D | ≥98 atom % D[4] |

| Chemical Purity (Assay) | ≥98% | ≥98% (CP)[4] |

| Reaction Parameters | ||

| Molar Ratio (Acid:Alcohol) | - | 3.5 : 1 (Typical)[5] |

| Reaction Temperature (°C) | - | 70 - 72[5] |

| Reaction Time (hours) | - | 4 (Typical)[5] |

Experimental Protocols

The following protocol is adapted from established methods for the bromination of cyclohexanol, specifically for the synthesis of the deuterated analogue.[5][6]

Objective: To synthesize Bromocyclohexane-d11 from Cyclohexanol-d12 via nucleophilic substitution using hydrobromic acid.

Materials and Reagents:

-

Cyclohexanol-d12 (≥98 atom % D)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Benzene or Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for fractional distillation)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Assemble a reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

To the round-bottom flask, add Cyclohexanol-d12.

-

Add benzene (or toluene) and 48% hydrobromic acid. A typical molar ratio of HBr to Cyclohexanol-d12 is 3.5:1, and a volume ratio of acid to benzene is 1:0.75.[5]

-

-

Reaction:

-

Begin stirring the mixture and heat it to reflux using the heating mantle. The reaction temperature should be maintained around 70-72 °C.[5]

-

Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the benzene/toluene. The organic solvent will be returned to the reaction flask.[5]

-

Continue the reaction for approximately 4 hours, or until no more water is collected in the trap.[5]

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer and a lower aqueous layer.

-

Separate the layers and wash the organic layer sequentially with:

-

Deionized water

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

Deionized water

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude Bromocyclohexane-d11 by fractional distillation. Collect the fraction boiling at approximately 166-167 °C.[4]

-

-

Analysis:

-

Confirm the identity and purity of the final product using NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Assess the isotopic purity by calculating the relative abundance of the d11-isotopologue from the mass spectrum.[7]

-

Caption: Workflow for the synthesis and purification of Bromocyclohexane-d11.

References

- 1. Bromocyclohexane-d11 | Deuterated Reagent | MedChem & Metabolism [benchchem.com]

- 2. CYCLOHEXANOL-D12 | 66522-78-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 溴代环己烷-d11 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromocyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for bromocyclohexane-d11. This deuterated analog of bromocyclohexane (B57405) is a crucial tool in pharmaceutical and metabolic research, primarily serving as an internal standard for quantitative mass spectrometry.

Molecular Structure and Properties

Bromocyclohexane-d11 is a saturated cyclic hydrocarbon where eleven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Caption: 2D Molecular Structure of Bromocyclohexane-d11.

Quantitative Data Summary

The key molecular and physical properties of bromocyclohexane-d11 are summarized in the tables below. Data for the non-deuterated form is provided for comparison where available.

Table 1: Molecular Identifiers and Weights

| Identifier | Bromocyclohexane-d11 | Bromocyclohexane (for comparison) |

| Molecular Formula | C₆D₁₁Br | C₆H₁₁Br[1] |

| Molecular Weight | 174.12 g/mol | 163.06 g/mol [2] |

| CAS Number | 35558-49-7 | 108-85-0[1] |

| IUPAC Name | 1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane | Bromocyclohexane |

| SMILES | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(Br)C([2H])([2H])C1([2H])[2H] | BrC1CCCCC1[2] |

| InChI Key | AQNQQHJNRPDOQV-KAFHOZLVSA-N | AQNQQHJNRPDOQV-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | Bromocyclohexane-d11 | Bromocyclohexane (for comparison) |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

| Density | 1.412 g/mL at 25 °C (lit.) | 1.324 g/mL at 25 °C (lit.)[2] |

| Boiling Point | 166-167 °C (lit.) | 166-167 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.492 (lit.) | 1.495 (lit.)[2] |

| Flash Point | 63.00 °C (closed cup) | 62.8 °C |

| Isotopic Purity | ≥98 atom % D | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of bromocyclohexane-d11 are crucial for its effective application in research.

Synthesis of Bromocyclohexane-d11

The synthesis of bromocyclohexane-d11 is typically achieved through the bromination of its deuterated precursor, cyclohexanol-d12 (B1349753). The following diagram illustrates the general workflow.

Caption: General synthetic workflow for bromocyclohexane-d11.

A plausible experimental protocol, adapted from general procedures for bromination of cyclohexanol (B46403) and deuteration, is as follows:

Materials:

-

Cyclohexanol-d12 (≥98 atom % D)

-

Deuteriobromic acid (DBr) in deuterium oxide (D₂O) (e.g., 48 wt. %)

-

Anhydrous sodium sulfate

-

Deuterated solvent for extraction (e.g., deuterated dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanol-d12 and deuteriobromic acid in D₂O.[3]

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography.[3]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with a deuterated organic solvent.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure bromocyclohexane-d11.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the identity and isotopic purity of bromocyclohexane-d11.

Sample Preparation:

-

Dissolve a small amount of bromocyclohexane-d11 in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum. Due to the high level of deuteration, the proton signals should be significantly reduced or absent. The presence of any residual proton signals can be used to assess the isotopic purity.

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum to confirm the presence and location of the deuterium atoms on the cyclohexane (B81311) ring.

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum. The signals will show coupling to deuterium, resulting in characteristic multiplets, which can be used to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of bromocyclohexane-d11 and is the intended application for its use as an internal standard.

GC Conditions (representative):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating bromocyclohexane from potential impurities.[4]

-

Carrier Gas: Helium at a constant flow rate.[4]

-

Inlet: Splitless injection mode.[4]

-

Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250°C.[4]

MS Conditions (representative):

-

Ionization: Electron Ionization (EI) at 70 eV.[4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Mode: Full scan mode (e.g., m/z 40-300) to identify the compound and any impurities.

-

Selected Ion Monitoring (SIM): For quantitative applications, monitor the molecular ion and characteristic fragment ions of both bromocyclohexane-d11 and its non-deuterated analog.

The use of bromocyclohexane-d11 as an internal standard allows for accurate quantification by correcting for variations in sample preparation and instrument response. Its high isotopic purity ensures minimal interference with the analysis of the non-deuterated analyte.

References

- 1. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. US3917729A - Process for deuterating bromide derivatives - Google Patents [patents.google.com]

- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Bromocyclohexane-d11: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realms of pharmaceutical research, drug development, and advanced scientific analysis, the use of stable isotope-labeled compounds is indispensable. Bromocyclohexane-d11, a deuterated analog of bromocyclohexane, serves as a critical internal standard and tracer in a variety of analytical applications. Its efficacy is fundamentally tied to its isotopic purity—the degree to which the hydrogen atoms have been replaced by deuterium (B1214612). This technical guide provides an in-depth exploration of the isotopic purity requirements for Bromocyclohexane-d11, methodologies for its determination, and its applications in scientific research.

Core Isotopic Purity Requirements

The utility of Bromocyclohexane-d11 as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is critically dependent on its isotopic and chemical purity.[1] High isotopic enrichment is essential to minimize cross-talk or interference with the non-labeled analyte, ensuring accurate and reliable quantification.[2][3]

The generally accepted industry standard for deuterated internal standards is a minimum of 98% isotopic enrichment. This means that in at least 98% of the Bromocyclohexane-d11 molecules, all eleven designated hydrogen atoms are replaced by deuterium. Concurrently, a high chemical purity of greater than 98% is also required to ensure that any observed analytical signal is not skewed by chemical impurities.[4]

The following table summarizes the key quantitative specifications for research-grade Bromocyclohexane-d11.

| Parameter | Specification | Rationale |

| Isotopic Purity (Atom % D) | ≥98% | Minimizes interference from the unlabeled analyte, ensuring accurate quantification. |

| Chemical Purity | ≥98% | Ensures that the analytical signal is attributable to the compound of interest and not extraneous chemical entities.[2][4] |

| Unlabeled Species (d0) | As low as reasonably achievable | Reduces the risk of overestimation of the endogenous analyte, particularly at low concentrations.[2] |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is a crucial step in the validation of Bromocyclohexane-d11 for its intended application. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR provides a robust method for determining the atom percent of deuterium by quantifying the residual proton signals.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of Bromocyclohexane-d11.

-

Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte's residual proton signals (e.g., Chloroform-d, CDCl₃).

-

Add a known amount of a certified internal standard with a known proton concentration and signals in a clear region of the spectrum.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery between pulses.

-

-

Data Analysis:

-

Integrate the residual proton signals of Bromocyclohexane-d11 and the signal of the internal standard.

-

Calculate the amount of residual protons in the sample relative to the internal standard.

-

The isotopic purity (atom % D) is calculated using the following formula:

-

Atom % D = (1 - (moles of residual protons / (moles of analyte × 11))) × 100

-

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Bromocyclohexane-d11 in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometry Acquisition:

-

Infuse the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Utilize a soft ionization technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Acquire the mass spectrum in the region of the expected molecular ion.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues (d0 to d11).

-

The isotopic purity is determined by calculating the relative abundance of the d11 isotopologue compared to the sum of all isotopologues. The contribution of natural abundance isotopes (e.g., ¹³C) should be corrected for to improve accuracy.[5]

-

Applications in Research and Drug Development

The primary application of Bromocyclohexane-d11 is as an internal standard in quantitative bioanalysis.[1] In drug metabolism and pharmacokinetic (DMPK) studies, a stable isotope-labeled internal standard is added to biological samples at a known concentration before sample processing. It co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression/enhancement in the mass spectrometer, allowing for accurate and precise quantification of the analyte.

Visualizing Workflows and Relationships

To further elucidate the role and analysis of Bromocyclohexane-d11, the following diagrams illustrate key experimental workflows and logical relationships.

Caption: Workflow for Determining the Isotopic Purity of Bromocyclohexane-d11.

Caption: Use of Bromocyclohexane-d11 as an Internal Standard in Bioanalysis.

The isotopic purity of Bromocyclohexane-d11 is a critical parameter that directly impacts the accuracy and reliability of quantitative analytical methods in research and drug development. An isotopic enrichment of ≥98% is the accepted standard. Rigorous analytical characterization using techniques such as qNMR and HRMS is essential to verify this purity. By adhering to these standards and employing robust analytical workflows, researchers can ensure the integrity of their data and the success of their studies.

References

Understanding the Kinetic Isotope Effect of Bromocyclohexane-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) with a specific focus on bromocyclohexane-d11. The substitution of hydrogen with its heavier isotope, deuterium, offers a powerful tool for elucidating reaction mechanisms, a principle of significant interest in medicinal chemistry and drug development for enhancing metabolic stability. This document details the theoretical underpinnings of KIE, experimental methodologies for its determination, and the interpretation of isotopic effects in the context of competing substitution and elimination pathways.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts.[1][2] This effect arises from the difference in zero-point vibrational energies of bonds to different isotopes; a bond to a heavier isotope has a lower zero-point energy and is therefore stronger.[1] The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).

Two primary types of kinetic isotope effects are distinguished:

-

Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H/C-D bonds, a significant PKIE (typically kH/kD > 2) is a strong indicator that the C-H bond is cleaved in the rate-limiting step.[3][4]

-

Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller (kH/kD ≈ 1.0-1.5) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[5]

Reaction Mechanisms of Bromocyclohexane (B57405)

Bromocyclohexane, as a secondary alkyl halide, can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The deuteration of the cyclohexane (B81311) ring in bromocyclohexane-d11 provides a sensitive probe to differentiate between these competing pathways.

Elimination Reactions (E1 and E2)

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[1] A key stereochemical requirement for the E2 reaction in cyclohexane systems is an anti-periplanar arrangement of the proton and the leaving group, which translates to a diaxial conformation.[6]

The E1 (unimolecular elimination) reaction is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by deprotonation to form the alkene.

Substitution Reactions (SN1 and SN2)

The SN2 (bimolecular nucleophilic substitution) reaction is a one-step process where a nucleophile attacks the carbon center at the same time as the leaving group departs. The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a carbocation intermediate, similar to the E1 reaction.

Expected Kinetic Isotope Effects for Bromocyclohexane-d11

| Reaction Type | Isotopic Substitution | Bond Broken in RDS? | Expected kH/kD | Interpretation |

| E2 Elimination | β-deuterium | Yes (C-D) | > 2.0 | Primary KIE |

| E1 Elimination | β-deuterium | No | ~1.0 - 1.2 | Secondary KIE |

| SN1 Solvolysis | α-deuterium | No | ~1.1 - 1.25 | Secondary KIE |

| SN2 Substitution | α-deuterium | No | ~0.95 - 1.05 | Small Secondary KIE |

Experimental Protocols

Synthesis of Bromocyclohexane-d11

The synthesis of bromocyclohexane-d11 typically starts from a deuterated precursor, such as cyclohexanol-d12 (B1349753).

Objective: To synthesize bromocyclohexane-d11 from cyclohexanol-d12.

Materials:

-

Cyclohexanol-d12

-

Hydrobromic acid (48%)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine cyclohexanol-d12 and hydrobromic acid.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with water again.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the bromocyclohexane-d11 by distillation.

Determination of the Kinetic Isotope Effect

The KIE for the dehydrobromination of bromocyclohexane-d11 can be determined by comparing its reaction rate with that of non-deuterated bromocyclohexane under identical conditions.

Objective: To measure the kH/kD for the E2 elimination of bromocyclohexane.

Materials:

-

Bromocyclohexane

-

Bromocyclohexane-d11

-

Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., tert-butanol)

-

Internal standard for GC analysis (e.g., decane)

-

Gas chromatograph-mass spectrometer (GC-MS) or NMR spectrometer

Procedure:

-

Prepare two separate reaction mixtures, one with bromocyclohexane and the other with bromocyclohexane-d11. Each mixture should contain the alkyl halide, the base, the solvent, and the internal standard at identical concentrations.

-

Maintain the reactions at a constant temperature.

-

At regular time intervals, withdraw aliquots from each reaction mixture.

-

Quench the reaction in the aliquots (e.g., by adding a weak acid).

-

Analyze the quenched aliquots by GC-MS or NMR to determine the concentration of the remaining bromocyclohexane (or bromocyclohexane-d11) relative to the internal standard.[7][8]

-

Plot the natural logarithm of the concentration of the alkyl halide versus time for both reactions. The slope of this plot will be the negative of the rate constant (-k).

-

Calculate the kinetic isotope effect as the ratio of the rate constant for the non-deuterated reaction to the rate constant for the deuterated reaction (kH/kD).

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key concepts and processes involved in studying the kinetic isotope effect of bromocyclohexane.

Caption: E2 Elimination Pathway for Bromocyclohexane-d11.

Caption: SN1/E1 Reaction Pathway via a Carbocation Intermediate.

Caption: Experimental Workflow for KIE Determination.

Conclusion

The study of the kinetic isotope effect of bromocyclohexane-d11 is a valuable exercise in understanding fundamental principles of physical organic chemistry. By measuring the KIE, researchers can gain significant insights into the transition state of the rate-determining step, thereby distinguishing between competing reaction mechanisms. This knowledge is not only of academic importance but also has practical applications in fields such as drug development, where modulating reaction rates through isotopic substitution can lead to improved pharmacokinetic profiles. While specific quantitative data for bromocyclohexane-d11 remains elusive in the surveyed literature, the theoretical framework and experimental protocols outlined in this guide provide a solid foundation for its investigation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Compounds in Modern Chemical Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the pursuit of precision, accuracy, and reliability is paramount. Complex biological and chemical matrices present significant challenges, from signal suppression in mass spectrometry to overlapping peaks in nuclear magnetic resonance spectroscopy. Deuterated compounds, in which one or more hydrogen atoms are strategically replaced with their stable isotope, deuterium (B1214612) (²H or D), have emerged as indispensable tools to overcome these hurdles. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical applications of deuterated compounds in chemical analysis, empowering researchers to achieve higher quality and more reliable data.

Core Principles: Leveraging the Isotopic Difference

The utility of deuterated compounds in chemical analysis stems from the mass difference between protium (B1232500) (¹H) and deuterium (²H). This seemingly subtle change has profound effects on the physicochemical properties of a molecule, which can be exploited in various analytical techniques.

Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard in Quantification. The most prominent application of deuterated compounds is as internal standards in quantitative mass spectrometry.[1][2] The principle of Isotope Dilution Mass Spectrometry (IDMS) involves adding a known amount of a deuterated version of the analyte to the sample at the earliest stage of preparation.[3] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both the analyte and the deuterated standard proportionally.[4] The mass spectrometer can differentiate between the analyte and the heavier internal standard, and by measuring the ratio of their signals, an accurate and precise quantification of the analyte can be achieved.[3] This approach effectively corrects for matrix effects, which are a common source of inaccuracy in complex samples.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clearer View. In ¹H NMR spectroscopy, the signals from proton-containing solvents can overwhelm the signals from the analyte of interest.[6] Deuterated solvents, in which most hydrogen atoms are replaced with deuterium, are therefore essential.[7] Deuterium is NMR-inactive at the proton frequency, thus eliminating large solvent peaks from the spectrum and allowing for clear observation of the analyte's signals.[8] Additionally, the deuterium signal of the solvent is used by modern NMR spectrometers to "lock" the magnetic field, ensuring its stability and improving the resolution and accuracy of the measurement.[2]

Metabolic Tracing: Unraveling Biological Pathways. Deuterated compounds, particularly deuterated glucose, are invaluable tracers for studying metabolic pathways in vivo and in vitro.[1] By introducing a deuterated substrate into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites.[9] This allows for the dynamic measurement of metabolic fluxes, providing a deeper understanding of cellular bioenergetics, biosynthesis, and the metabolic reprogramming associated with diseases like cancer.[1][9]

The Kinetic Isotope Effect (KIE): Probing Reaction Mechanisms. The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[10] A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[10] If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction.[10] The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides valuable information about the reaction mechanism and the structure of the transition state.[10][11]

Quantitative Data Presentation

The use of deuterated internal standards significantly enhances the quality of quantitative data in analytical methods. The following tables summarize typical performance improvements observed in validated LC-MS/MS assays.

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard | Improvement |

| Accuracy (%) | 85 - 115 | 95 - 105 | Tighter accuracy limits, closer to 100% |

| Precision (%CV) | < 20% | < 15% | Improved precision (lower coefficient of variation) |

| Linearity (r²) | > 0.99 | > 0.995 | Enhanced linearity over a wider dynamic range |

| Recovery (%) | Variable and matrix-dependent | Consistent and reproducible | More reliable and consistent extraction recovery |

Table 1: General Improvements in Bioanalytical Method Performance with Deuterated Internal Standards.

| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 2.5 - 11.2 | 91.8 - 107.5 | ~70 |

| Tacrolimus | 0.5 - 100 | 2.1 - 9.8 | 3.4 - 8.5 | 93.2 - 105.4 | ~85 |

| Sirolimus | 0.5 - 50 | 3.5 - 8.1 | 4.2 - 7.9 | 94.6 - 104.1 | ~88 |

| Everolimus | 0.5 - 50 | 2.8 - 7.5 | 3.9 - 7.2 | 95.1 - 103.8 | ~89 |

Table 2: Example Validation Data for the Quantification of Immunosuppressants in Whole Blood using Deuterated Internal Standards.[12]

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful application of deuterated compounds in chemical analysis. The following sections provide methodologies for common sample preparation techniques using deuterated internal standards.

Protocol 1: Protein Precipitation (PPT) for Biofluid Analysis

This protocol is a rapid and simple method for removing the majority of proteins from biological fluids like plasma or serum.[5]

Materials:

-

Biological sample (e.g., plasma, serum)

-

Deuterated internal standard (IS) working solution

-

Cold precipitation solvent (e.g., acetonitrile, methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: Pipette a precise volume of the biological sample (e.g., 100 µL) into a clean microcentrifuge tube.[5]

-

Internal Standard Spiking: Add a small, precise volume of the deuterated internal standard working solution to the sample.[5]

-

Precipitation: Add a volume of cold precipitating solvent (typically 3-4 times the sample volume) to the tube.[4]

-

Vortexing: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[4]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or a 96-well plate for analysis by LC-MS/MS.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.[5]

Materials:

-

Biological sample (e.g., plasma, urine)

-

Deuterated internal standard (IS) working solution

-

Buffer solution (to adjust pH, if necessary)

-

Immiscible organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Microcentrifuge tubes or glass vials

-

Vortex mixer or shaker

-

Centrifuge

-

Nitrogen evaporation system

Procedure:

-

Sample and IS Addition: Pipette a precise volume of the sample into a tube and add the deuterated internal standard working solution.[5]

-

pH Adjustment (if required): Add a buffer solution to adjust the pH of the aqueous sample to optimize the partitioning of the analyte into the organic phase.

-

Addition of Extraction Solvent: Add a specific volume of the immiscible organic extraction solvent to the tube.[5]

-

Extraction: Cap the tube and vortex or shake vigorously for 5-10 minutes to facilitate the transfer of the analyte and internal standard from the aqueous to the organic phase.[5]

-

Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to achieve a clear separation of the two liquid phases.[5]

-

Organic Layer Collection: Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.[5]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[5]

-

Reconstitution: Reconstitute the dried residue in a small, precise volume of a solvent compatible with the analytical mobile phase before injection.[5]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[6]

Materials:

-

SPE cartridges or plates

-

Biological sample

-

Deuterated internal standard (IS) working solution

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent(s)

-

Elution solvent

-

SPE vacuum manifold or positive pressure processor

-

Nitrogen evaporation system

Procedure:

-

Sorbent Conditioning: Pass a volume of conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[6]

-

Sorbent Equilibration: Pass a volume of equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[5]

-

Sample Loading: Load the pre-treated sample (spiked with the deuterated internal standard) onto the conditioned SPE cartridge at a slow, controlled flow rate.[13]

-

Washing: Pass one or more wash solvents through the cartridge to remove unretained matrix components and interferences.[5]

-

Elution: Elute the analyte and internal standard from the sorbent with a strong elution solvent into a clean collection tube.[6]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.[5]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Metabolic tracing of [6,6-²H₂]-glucose through glycolysis and the TCA cycle.

Caption: Reaction coordinate diagram illustrating the primary kinetic isotope effect.

Conclusion

Deuterated compounds are far more than simple isotopic variants; they are powerful and versatile tools that enable researchers to push the boundaries of chemical analysis. From providing the bedrock of accuracy in quantitative mass spectrometry to illuminating the intricate workings of metabolic pathways and reaction mechanisms, their applications are vast and continue to expand. A thorough understanding of the principles behind their use, coupled with meticulous experimental design and execution, empowers scientists and drug development professionals to generate high-quality, reliable, and impactful data. As analytical instrumentation continues to advance in sensitivity and resolution, the role of deuterated compounds in achieving the highest levels of analytical excellence is set to become even more critical.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Bromocyclohexane-d11: A Deuterated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of deuterium (B1214612) into molecules has emerged as a powerful tool to modulate their metabolic fate and enhance their pharmacokinetic profiles. Bromocyclohexane-d11, a deuterated analog of bromocyclohexane, serves as a versatile and valuable building block in this endeavor. Its use allows for the introduction of a perdeuterated cyclohexyl moiety, which can significantly impact a molecule's resistance to oxidative metabolism, thereby extending its half-life and potentially improving its therapeutic efficacy and safety.[1][2][3] This technical guide provides a comprehensive overview of bromocyclohexane-d11, including its synthesis, physical and chemical properties, and its applications in the synthesis of deuterated molecules, complete with detailed experimental protocols and analytical methodologies.

Properties of Bromocyclohexane-d11

Bromocyclohexane-d11 shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of eleven deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry-based analyses.[3]

Table 1: Physical and Chemical Properties of Bromocyclohexane-d11

| Property | Value | Reference(s) |

| Molecular Formula | C₆D₁₁Br | [1] |

| Molecular Weight | 174.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 166-167 °C (lit.) | [1] |

| Density | 1.412 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.492 (lit.) | [1] |

| Isotopic Purity | ≥98 atom % D | [1] |

| CAS Number | 35558-49-7 | [1] |

Synthesis of Bromocyclohexane-d11

The synthesis of bromocyclohexane-d11 is a two-step process that begins with the preparation of its deuterated precursor, cyclohexanol-d12 (B1349753). This is followed by the bromination of the deuterated alcohol.

Logical Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of Cyclohexanol-d12 via Deuterium Exchange of Cyclohexanone

This protocol describes the exhaustive deuterium exchange of the alpha-protons of cyclohexanone using deuterium oxide and a base catalyst.[4][5][6]

Materials:

-

Cyclohexanone

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone (1.0 eq), potassium carbonate (0.2 eq), and a significant excess of deuterium oxide (D₂O).

-

Heat the mixture to reflux with vigorous stirring. The progress of the deuterium exchange can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the alpha-protons.

-

After stirring at reflux for 48-72 hours, or until ¹H NMR indicates complete exchange, cool the reaction mixture to room temperature.

-

Extract the deuterated cyclohexanone with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude cyclohexanone-d10 (B56445).

-

For the reduction to cyclohexanol-d12, the resulting cyclohexanone-d10 can be reduced using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) in a suitable solvent like ethanol-d6.

-

To the crude cyclohexanone-d10 dissolved in ethanol-d6, slowly add NaBD₄ (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of D₂O.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexanol-d12.

-

Purify the crude product by distillation if necessary.

Step 2: Synthesis of Bromocyclohexane-d11 from Cyclohexanol-d12

This protocol details the conversion of cyclohexanol-d12 to bromocyclohexane-d11 using hydrobromic acid.[7][8][9]

Materials:

-

Cyclohexanol-d12

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Benzene (B151609) (or Toluene)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, combine cyclohexanol-d12 (1.0 eq) and benzene (0.75 volume eq relative to HBr).

-

Add hydrobromic acid (3.5 eq).

-

Heat the reaction mixture to reflux (approximately 70-72 °C) and collect the water-benzene azeotrope in the Dean-Stark trap, returning the benzene to the reaction flask.

-

Continue the reaction for 4 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and remove the benzene by distillation.

-

The crude bromocyclohexane-d11 can be purified by vacuum distillation to yield the final product.

Applications in Synthesis

Bromocyclohexane-d11 is a valuable reagent for introducing a deuterated cyclohexyl moiety into a target molecule. This can be achieved through various standard organic transformations, including nucleophilic substitution and Grignard reactions.

Workflow for Incorporating the Deuterated Cyclohexyl Moiety

References

- 1. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 2. Deuterium-Containing Building Blocks for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Power of the Neutron: An In-depth Technical Guide to the Applications of Deuterium Labeling in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction